3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
The compound 3-methoxy-1-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-carboxamide and its derivatives have been a subject of research due to their potential cytotoxic activities against various cancer cell lines. Studies show that derivatives of this compound, prepared from methyl 2-amino-3-formylbenzoate through various synthesis processes, including Friedländer synthesis, exhibit notable growth inhibition properties on cancer cells, albeit with varying degrees of activity. These findings underscore the compound's relevance in the development of potential anticancer agents (Bu, Deady, & Denny, 2000).
Synthesis and Anti-inflammatory Activity
Another research avenue explores the synthesis of novel compounds derived from visnaginone and khellinone, including derivatives of the compound , to assess their anti-inflammatory and analgesic properties. The synthesized compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. Notably, some derivatives displayed high COX-2 selectivity and exhibited substantial analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents for inflammation-related disorders (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis and Structural Analysis
The structural aspects of derivatives similar to this compound have been extensively studied, revealing complex synthesis pathways and structural configurations. These studies not only provide insights into the molecular geometry, electronic structures, and potential interactions of such compounds but also investigate their thermal stability and non-linear optical properties. This comprehensive understanding aids in the development of materials and compounds with specific desirable properties (Kumara et al., 2018).
Potential as Antimicrobial Agents
Research into the antimicrobial efficacy of compounds structurally related to this compound has led to the synthesis of derivatives exhibiting significant antibacterial and antifungal activities. These compounds have been tested against a variety of microbial strains, demonstrating their potential as lead compounds for the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23-12-15(19(22-23)27-2)18(25)21-14-7-8-16-13(11-14)5-3-9-24(16)20(26)17-6-4-10-28-17/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTJZZFWMXFMTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.